4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole
Overview
Description
4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, a phenyl group, and a propylsulfanyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorobenzenesulfonyl group can be reduced to the corresponding sulfonamide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorobenzenesulfonyl group is known for its strong electron-withdrawing properties, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzenesulfonyl chloride
- 2-Phenyl-5-(propylsulfanyl)-1,3-oxazole
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- Pentafluorobenzenesulfonyl chloride
Uniqueness
4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorobenzenesulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propylsulfanyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c1-2-12-24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQMFBUXUOPGDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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